Regioisomeric Differentiation: para-OH Target Compound vs. ortho-OH Alanine Racemase Inhibitor
The ortho-hydroxy regioisomer 2-(2-hydroxyphenoxy)-N-methylacetamide was identified as an alanine racemase inhibitor with an IC50 of 5.7 µM against the Mycobacterium tuberculosis enzyme [1]. The para-hydroxy target compound (34921-45-4) was not identified as active in this high-throughput screen of 53,000 compounds, indicating that the hydroxyl position is a critical determinant of alanine racemase target engagement. This regioisomeric specificity is consistent with known structure-activity relationships in phenoxyacetamide enzyme inhibitors [2].
| Evidence Dimension | Inhibition of M. tuberculosis alanine racemase (IC50) |
|---|---|
| Target Compound Data | Not active (not identified as a hit in HTS of 53,000 compounds; IC50 not determinable against this target) |
| Comparator Or Baseline | 2-(2-hydroxyphenoxy)-N-methylacetamide (ortho isomer): IC50 = 5.7 µM |
| Quantified Difference | No measurable inhibition vs IC50 5.7 µM for ortho isomer |
| Conditions | In vitro enzyme inhibition assay; alanine racemase from M. tuberculosis; high-throughput screening platform [1] |
Why This Matters
Researchers targeting alanine racemase for antitubercular drug discovery must select the ortho isomer (not 34921-45-4); conversely, for ACCase-focused programs seeking to avoid alanine racemase off-target activity, the para-hydroxy isomer offers a cleaner selectivity profile.
- [1] PMC3102704 (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE 6(5): e20374. Table 1: Compound L2-15 (2-(2-hydroxyphenoxy)-N-methylacetamide) IC50 = 5.7 µM. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 5.1.1.1 (alanine racemase): 2-(2-hydroxyphenoxy)-N-methylacetamide listed as inhibitor from Mycobacterium tuberculosis. View Source
